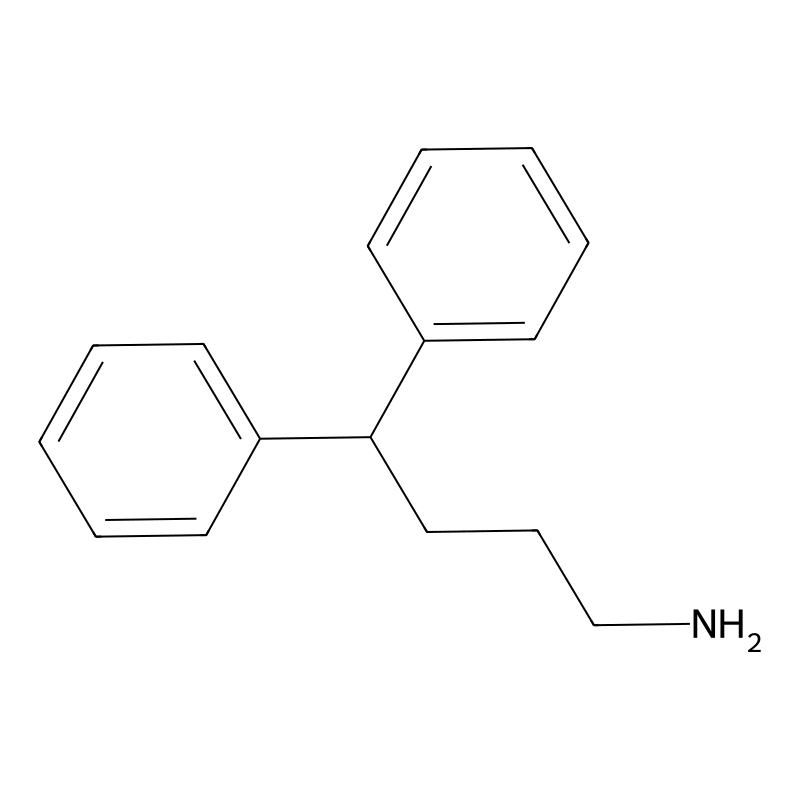

4,4-Diphenylbutylamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Canonical SMILES

4,4-Diphenylbutylamine (CAS 36765-74-9) is a specialized primary alkylamine characterized by a terminal diphenylmethane moiety separated from the basic nitrogen by a flexible four-carbon aliphatic chain [1]. As a highly lipophilic and sterically demanding building block, it is predominantly procured for two distinct high-value applications: the synthesis of diarylbutylamine-class active pharmaceutical ingredients (APIs) and the construction of mechanically interlocked supramolecular assemblies [2]. The compound's architecture provides a specific spatial distance between the bulky aromatic rings and the reactive amine, making it a strictly required precursor where precise molecular geometry dictates downstream receptor binding or steric stoppering[1].

In procurement scenarios, buyers might consider shorter-chain analogs like 3,3-diphenylpropylamine or generic bulky amines such as tritylamine. However, generic substitution fails because the exact four-carbon spacer is pharmacophore-critical; in the synthesis of antipsychotics like pimozide, altering the chain length from four carbons to three or five drastically reduces dopamine D2 receptor binding affinity, rendering the resulting API pharmacologically inactive. Furthermore, in supramolecular chemistry, substituting 4,4-diphenylbutylamine with less bulky straight-chain amines fails to provide the necessary steric hindrance to prevent macrocycle dethreading, while substituting it with amines lacking the flexible alkyl spacer severely compromises the nucleophilicity required for efficient amide coupling [1].

Pharmacophore Chain Length Optimization for D2 Receptor Affinity

The synthesis of diarylbutylamine antipsychotics strictly requires the 4-carbon spacer provided by 4,4-diphenylbutylamine. Downstream APIs synthesized from this exact precursor (e.g., Pimozide) exhibit high dopamine D2 receptor affinity (Ki ~ 1.4 to 2.5 nM) . Substituting the precursor with a 3-carbon analog (yielding a propyl spacer) disrupts the spatial relationship between the basic nitrogen and the lipophilic binding pocket, resulting in a severe drop in target affinity [1].

| Evidence Dimension | Downstream API Dopamine D2 Receptor Affinity (Ki) |

| Target Compound Data | ~1.4 - 2.5 nM (using 4-carbon precursor) |

| Comparator Or Baseline | >100-fold loss in affinity (using 3-carbon or 5-carbon analogs) |

| Quantified Difference | Critical loss of nanomolar binding affinity when chain length is altered |

| Conditions | In vitro radioligand binding assays for D2 receptors |

Procuring the exact 4-carbon precursor is non-negotiable for synthesizing diarylbutylamine APIs with the required pharmacological efficacy.

Steric Stoppering Efficiency in Supramolecular Assemblies

In the synthesis of [2]rotaxanes, the terminal diphenyl group of 4,4-diphenylbutylamine serves as a critical steric stopper. When coupled to an axle, the bulky diphenylmethane moiety is large enough to permanently prevent the dethreading of macrocycles such as dibenzo-24-crown-8 (DB24C8) [1]. Comparators lacking this dual-ring bulk, such as standard monophenyl alkylamines, fail to secure the mechanical bond, leading to the disassembly of the interlocked architecture[1].

| Evidence Dimension | Mechanical bond stability (prevention of dethreading) |

| Target Compound Data | >99% stable interlocked architecture (DB24C8 macrocycle retained) |

| Comparator Or Baseline | Rapid dethreading/disassembly (monophenyl or straight-chain stoppers) |

| Quantified Difference | Absolute transition from a transient complex to a permanently interlocked molecule |

| Conditions | Supramolecular assembly in solution monitored by 1H NMR |

Essential for materials scientists requiring a reliable, amine-functionalized bulky stopper to lock macrocycles onto molecular axles.

Aminolysis Yield and Precursor Processability

4,4-Diphenylbutylamine provides a distinct structural balance between terminal steric bulk and amine nucleophilicity. Because the bulky diphenyl group is separated from the primary amine by a 4-carbon flexible spacer, the amine remains highly reactive, achieving complete aminolysis of NHS-esters within 18 hours under standard conditions [1]. In contrast, bulky amines without a sufficient spacer (e.g., tritylamine or benzhydrylamine) suffer from severe steric hindrance at the nitrogen atom, which drastically reduces coupling yields and requires aggressive, non-standard coupling reagents [1].

| Evidence Dimension | Aminolysis conversion rate (coupling with NHS-esters) |

| Target Compound Data | Complete conversion (~18 h) with standard conditions |

| Comparator Or Baseline | Poor/incomplete conversion due to steric shielding (amines lacking the 4-carbon spacer) |

| Quantified Difference | Near 100% yield vs. heavily restricted yield under identical mild conditions |

| Conditions | Amide coupling with N-hydroxysuccinimide (NHS) esters at room temperature |

Ensures high-yielding, reproducible amide coupling steps in complex multistep syntheses without requiring specialized or harsh coupling conditions.

Synthesis of Diarylbutylamine Antipsychotics

Serves as the essential precursor for manufacturing APIs like pimozide, penfluridol, and fluspirilene, where the 4-carbon spacer is strictly required to achieve nanomolar dopamine D2 receptor affinity .

Construction of Mechanically Interlocked Molecules

Utilized as a terminal capping agent (stopper) in the synthesis of [2]rotaxanes and catenanes, providing the exact steric bulk needed to prevent the dethreading of large macrocycles like DB24C8[1].

Development of Novel CNS Receptor Ligands

Employed as a lipophilic building block in medicinal chemistry to explore structure-activity relationships (SAR) for sigma and 5-HT receptors, where terminal bulk and chain length dictate binding profiles .

XLogP3

Other CAS

Wikipedia

Dates

Explore Compound Types